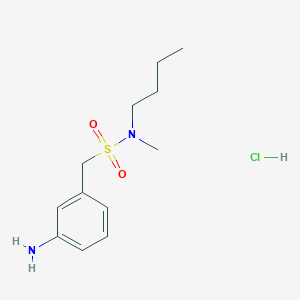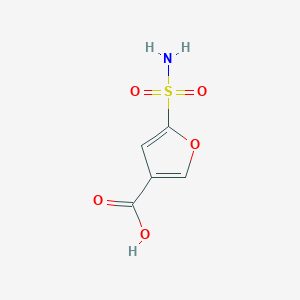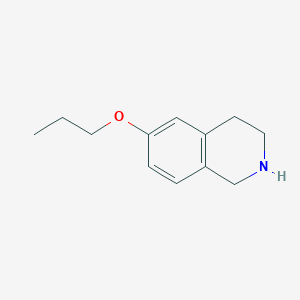
6-Propoxi-1,2,3,4-tetrahidroisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline includes a tetrahydroisoquinoline core with a propoxy group attached to the sixth position.
Aplicaciones Científicas De Investigación
6-Propoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an antitumor agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
6-Propoxy-1,2,3,4-tetrahydroisoquinoline belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
6-Propoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in neurotransmitter synthesis and degradation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and neuroprotection.
Cellular Effects
The effects of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression profiles related to neuroprotection and anti-inflammatory responses, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 6-Propoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to either inhibition or activation of these biomolecules. For example, its interaction with monoamine oxidase results in enzyme inhibition, thereby preventing the breakdown of neurotransmitters . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained neuroprotective effects, although the exact mechanisms remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it has been observed to have neuroprotective and antidepressant-like effects . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
6-Propoxy-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes biotransformation through pathways involving cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 6-Propoxy-1,2,3,4-tetrahydroisoquinoline is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action, where it can modulate cellular processes and biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The propoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline typically involves catalytic hydrogenation of isoquinoline derivatives. This method uses catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogenation conditions to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 6-Propoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-14-12-4-3-11-9-13-6-5-10(11)8-12/h3-4,8,13H,2,5-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFEOWIBMQNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(CNCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340557-66-5 |
Source


|
| Record name | 6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

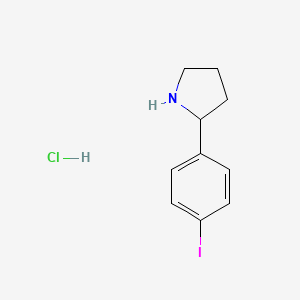
![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
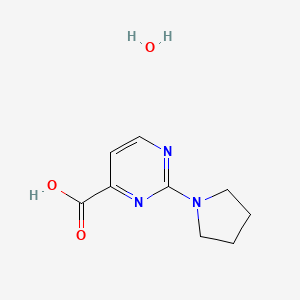
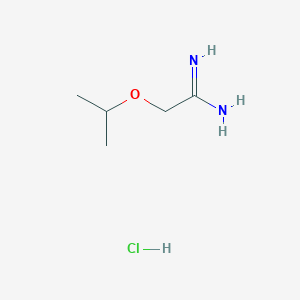
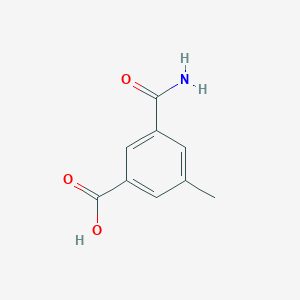
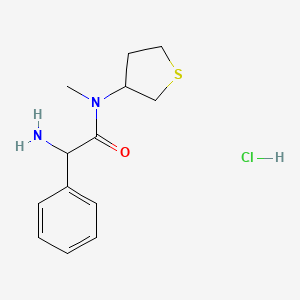
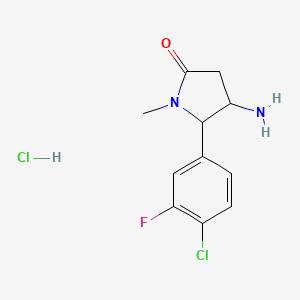

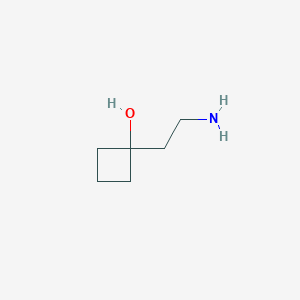
![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)
